molecular formula C16H12FN3OS2 B2655519 N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1021061-80-2

N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B2655519
CAS No.: 1021061-80-2
M. Wt: 345.41
InChI Key: MHDAYEKWUANACW-UHFFFAOYSA-N
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Description

N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged heterocyclic scaffolds: the pyridazine ring and the thiophene carboxamide moiety . The pyridazine ring is recognized for its unique physicochemical properties, including a high dipole moment that facilitates π-π stacking interactions and a robust hydrogen-bonding capacity, which are valuable for molecular recognition and target engagement in drug design . Recent years have seen the approval of novel drugs containing a pyridazine core, underscoring its relevance in developing new therapeutic agents . Concurrently, thiophene derivatives are widely investigated for their diverse biological activities and are found in several pharmacologically active compounds . The integration of these two systems into a single molecule creates a versatile chemical probe. Researchers can utilize this compound to explore structure-activity relationships (SAR) and investigate the mechanisms of action associated with this distinct chemical architecture, particularly in the context of hit-to-lead optimization campaigns.

Properties

IUPAC Name

N-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS2/c17-12-5-2-1-4-11(12)10-23-15-8-7-14(19-20-15)18-16(21)13-6-3-9-22-13/h1-9H,10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDAYEKWUANACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring is synthesized through a series of condensation reactions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using 2-fluorobenzyl chloride as a reagent.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.

    Coupling Reactions: The final step involves coupling the pyridazine and thiophene rings through amide bond formation, typically using coupling reagents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide exhibits several notable biological activities:

1. Anticancer Activity
Preliminary studies have shown that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanisms of action could involve apoptosis induction or cell cycle arrest. For instance, studies on similar compounds have demonstrated their ability to inhibit tumor growth through modulation of key signaling pathways involved in cancer progression.

2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent, demonstrating activity against both gram-positive and gram-negative bacteria. This activity is particularly relevant in the context of increasing antibiotic resistance, making it a candidate for further exploration as an alternative therapeutic agent.

3. Anti-inflammatory Effects
Research suggests that this compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases. Its interaction with specific cytokine pathways could enhance immune responses, making it a candidate for conditions characterized by chronic inflammation.

Case Studies

Several case studies have documented the biological activity of compounds structurally similar to this compound:

  • Anticancer Studies : A study investigating a related thiophene-based compound demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity at low concentrations.
  • Antimicrobial Research : Another study evaluated the antimicrobial efficacy of thiophene derivatives against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into their mechanisms.
  • Inflammation Models : Research involving animal models of inflammation indicated that similar compounds could reduce markers of inflammation significantly when administered over a defined period.

Mechanism of Action

The mechanism of action of N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl group may enhance its binding affinity to certain enzymes or receptors, while the thiophene and pyridazine rings contribute to its overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 17: 5-Nitro-N-(4-(6-(trifluoromethyl)pyridin-3-yl)thiazol-2-yl)thiophene-2-carboxamide

  • Core Structure : Thiazole ring (instead of pyridazine) linked to thiophene-2-carboxamide.
  • Trifluoromethylpyridinyl on thiazole: Introduces strong lipophilicity and metabolic resistance.
  • Activity : Demonstrated narrow-spectrum antibacterial activity, likely targeting bacterial enzymes or membranes .
  • Comparison : The pyridazine core in the target compound may offer distinct hydrogen-bonding interactions compared to thiazole. The 2-fluorobenzyl group in the target compound could provide better tissue penetration than the nitro group, which might reduce toxicity risks associated with nitro-containing drugs.

Patent Compound (EP 4003989): N-Methyl, N-(6-(methoxy)pyridazin-3-yl)amine Derivatives

  • Core Structure : Pyridazine with methoxy and methylamine substituents.
  • Substituents :
    • Methoxy group : Electron-donating, altering ring electronics.
    • Methylamine : Enhances solubility via protonation at physiological pH.
  • Activity : Autotaxin (ATX) modulation for treating inflammatory airway diseases .
  • However, the patent compound’s amine group may facilitate stronger polar interactions with ATX’s active site.

Compound 21: N-{2-[3-(3-aminopropanamido)phenyl]-6-(2-hydroxyphenyl)pyridin-4-yl}thiophene-2-carboxamide

  • Core Structure : Pyridine ring (instead of pyridazine) with thiophene-2-carboxamide.
  • Substituents: Aminopropanamido and hydroxyphenyl groups: Highly polar, likely enhancing solubility but reducing membrane permeability.
  • Activity : Synthesized as a neuropeptide receptor ligand, inferred from structural similarity to neuropeptide-targeting compounds .
  • Comparison : The target compound’s pyridazine core and fluorobenzyl thioether may offer a better balance between solubility and lipophilicity, favoring oral bioavailability compared to Compound 21’s polar substituents.

Structural and Pharmacokinetic Implications

Compound Core Heterocycle Key Substituents LogP* (Estimated) Bioactivity
Target Compound Pyridazine 2-fluorobenzylthio, thiophene-2-carboxamide ~3.2 Not specified (hypothetical)
Compound 17 Thiazole 5-nitro, trifluoromethylpyridinyl ~2.8 Antibacterial
Patent Compound Pyridazine Methoxy, methylamine ~1.5 ATX modulation (anti-inflammatory)
Compound 21 Pyridine Aminopropanamido, hydroxyphenyl ~0.9 Neuropeptide targeting

*LogP values are estimated based on substituent contributions.

  • Electronic Effects : The nitro group in Compound 17 is strongly electron-withdrawing, whereas the target compound’s fluorine atom provides moderate electronegativity without destabilizing the aromatic system.
  • Metabolic Stability : Fluorine in the target compound may reduce oxidative metabolism compared to the nitro group in Compound 16. The thioether linkage is less prone to hydrolysis than the amine in the patent compound.
  • Target Selectivity : Pyridazine derivatives (target and patent compounds) may favor enzyme targets (e.g., kinases, ATX), while thiazole/thiophene hybrids (Compound 17) align with antibacterial targets.

Biological Activity

N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Features

The compound features a pyridazine ring, a thiophene moiety, and a fluorobenzyl group. The presence of sulfur-containing groups and heterocycles enhances its pharmacological properties, allowing for interactions with various biological targets. The chemical structure can be summarized as follows:

Feature Description
Molecular Formula C₁₈H₁₅FN₄O₂S₂
Molecular Weight 402.5 g/mol
CAS Number 1021061-92-6

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of cellular processes such as:

  • Signal Transduction: Altering pathways that control cell growth and differentiation.
  • Gene Expression: Influencing the transcription of genes involved in disease processes.
  • Metabolic Pathways: Modifying metabolic activities that contribute to disease progression.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds similar to this compound:

Study Findings
Hamidian et al. (2013) Reported novel azo compounds with potent tyrosinase inhibition comparable to standard inhibitors.
PMC7666045 (2020) Investigated amide bond bioisosteres; certain modifications led to improved cytotoxicity against cancer cell lines.
PMC8597275 (2021) Summarized bioactivity of benzimidazole derivatives showing significant antimicrobial effects against resistant strains.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(6-((2-fluorobenzyl)thio)pyridazin-3-yl)thiophene-2-carboxamide?

Answer:
The compound can be synthesized via nucleophilic substitution and amide coupling. A typical approach involves:

  • Step 1: Reacting 6-mercaptopyridazine with 2-fluorobenzyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃) to introduce the 2-fluorobenzylthio group .
  • Step 2: Coupling the resulting intermediate with thiophene-2-carbonyl chloride using a coupling agent like HATU or DCC in dichloromethane or THF. Purification is achieved via column chromatography or recrystallization .
    Key Considerations: Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to avoid byproducts like disulfides or over-acylation .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of substitution and amide formation. For example, the thiophene carbonyl signal appears at ~165–170 ppm in ¹³C NMR .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₃F₂N₃OS₂: 396.0442).
  • Infrared Spectroscopy (IR): Peaks at ~1680 cm⁻¹ (amide C=O) and ~680 cm⁻¹ (C-S stretch) confirm functional groups .

Advanced: How can X-ray crystallography refine the structural understanding of this compound?

Answer:

  • Data Collection: Use single crystals grown via slow evaporation (e.g., acetonitrile/water). Synchrotron radiation improves resolution for heavy atoms like sulfur .

  • Refinement with SHELX: Employ SHELXL for small-molecule refinement. Key parameters:

    ParameterValue
    R-factor<0.05
    C—H bond lengths0.95 Å (idealized)
    Hydrogen bondingC—H⋯O/S interactions
    Dihedral angles between the thiophene and pyridazine rings (~8–15°) reveal steric effects of the 2-fluorobenzyl group .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

  • Substituent Variation: Replace the 2-fluorobenzyl group with other arylthio moieties (e.g., 4-fluorophenyl or morpholinoethyl) to assess effects on target binding .

  • Computational Modeling: Perform docking (AutoDock Vina) against hypothesized targets (e.g., kinases or GPCRs). Compare binding energies (ΔG) to prioritize analogs. Example:

    SubstituentΔG (kcal/mol)
    2-fluorobenzyl-9.2
    4-fluorobenzyl-8.7
  • Validation: Test top candidates in enzymatic assays (e.g., IC₅₀ for kinase inhibition) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer: Discrepancies often arise from assay conditions or compound stability. Mitigation strategies include:

  • Orthogonal Assays: Confirm autophagy inhibition (e.g., LC3-II Western blot) alongside enzymatic assays .
  • Solubility Optimization: Use co-solvents (DMSO/PEG 400) or nanoformulation to improve bioavailability in cellular models .
  • Stability Studies: Monitor compound integrity in PBS or cell media via LC-MS over 24 hours .

Advanced: What computational tools predict physicochemical properties for formulation?

Answer:

  • Lipophilicity: Calculate XLogP3-AA (e.g., 2.6) using Molinspiration or ACD/Labs. Correlate with experimental LogD₇.₄ (shake-flask method) .
  • Polar Surface Area (PSA): Predict PSA (87.5 Ų) to assess membrane permeability. PSA >90 Ų suggests poor blood-brain barrier penetration .
  • Solubility: Use COSMO-RS for aqueous solubility estimates. Experimentally validate via nephelometry .

Basic: How to evaluate in vitro antibacterial activity of this compound?

Answer:

  • Minimum Inhibitory Concentration (MIC): Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin).
  • Mechanism Studies: Perform time-kill assays and synergy testing with β-lactams. Check for membrane disruption via propidium iodide uptake .

Advanced: What strategies mitigate metabolic instability in preclinical studies?

Answer:

  • Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Common issues:
    • Oxidative defluorination.
    • Amide hydrolysis.
  • Structural Modifications: Introduce electron-withdrawing groups (e.g., trifluoromethyl) or methylene spacers to block hydrolysis .

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